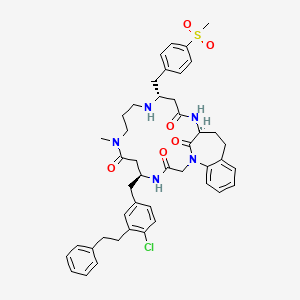

Mcl1-IN-5

Description

Properties

Molecular Formula |

C45H52ClN5O6S |

|---|---|

Molecular Weight |

826.4 g/mol |

IUPAC Name |

(1S,5R,13S)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone |

InChI |

InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36-,37+,40+/m1/s1 |

InChI Key |

QEHQHBCVCNHRGD-KHPQHOBGSA-N |

Isomeric SMILES |

CN1CCCN[C@@H](CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |

Canonical SMILES |

CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mcl-1 Inhibitors

A note on the compound "Mcl1-IN-5": Extensive searches for a specific Mcl-1 inhibitor designated "this compound" did not yield any publicly available data. This designation may refer to a compound in early-stage development that has not yet been disclosed in scientific literature, an internal project name, or an alternative nomenclature not in common use.

Therefore, this guide will focus on the well-established mechanism of action of potent and selective Mcl-1 inhibitors that have been extensively characterized in preclinical and clinical studies. The principles, experimental methodologies, and signaling pathways described herein are representative of the current understanding of how this class of therapeutic agents functions.

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its overexpression is a common feature in a variety of cancers, where it contributes to tumor initiation, progression, and resistance to therapy.[1][2] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, particularly the "effector" proteins BAK and BAX.[1][2] This sequestration prevents the formation of pores in the mitochondrial outer membrane, a key event in the intrinsic apoptosis pathway.

Mcl-1 inhibitors are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of Mcl-1. By competitively binding to the BH3-binding groove of Mcl-1, these inhibitors displace pro-apoptotic proteins like BIM and BAK, leading to the activation of the apoptotic cascade in cancer cells that are dependent on Mcl-1 for survival.[2][4]

Quantitative Data for Representative Mcl-1 Inhibitors

The following tables summarize key quantitative data for several well-characterized Mcl-1 inhibitors, providing insights into their potency and cellular activity.

Table 1: Binding Affinity of Mcl-1 Inhibitors

| Inhibitor | Mcl-1 Ki (nM) | Bcl-2 Ki (μM) | Bcl-xL Ki (μM) |

| S63845 | < 1.1 | > 10 | > 10 |

| S64315/MIK665 | 1.2 | 58 | 237[1] |

| A-1210477 | 0.454 | > 10 | > 10[2] |

| AMG-176 | Sub-nanomolar | > 10 | > 10 |

| AZD5991 | Sub-nanomolar | > 10 | > 10 |

Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors

| Inhibitor | Cell Line | IC50 (nM) |

| S63845 | H929 (Multiple Myeloma) | < 100[2] |

| S63845 | Various Hematological Lines | < 100[2] |

| S64315/MIK665 | Hematological Cancer Lines | < 100[1] |

| Compound 18 | NCI-H929 | 37[5] |

| Compound 13 | A427 (Lung Cancer) | - |

Table 3: In Vivo Activity of a Representative Mcl-1 Inhibitor

| Inhibitor | Xenograft Model | Dosing | Outcome |

| S63845 | Multiple Myeloma | - | Potent Antitumor Activity[2] |

| S63845 | Lymphoma | - | Potent Antitumor Activity[2] |

| S63845 | AML | - | Potent Antitumor Activity[2] |

| Compound 26 | Hematological & Solid Tumors | Single Agent | Regressions[5] |

Core Mechanism of Action: Apoptosis Induction

The primary mechanism of action of Mcl-1 inhibitors is the induction of apoptosis in Mcl-1-dependent cancer cells. This is achieved by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.

Signaling Pathway of Mcl-1 Inhibition

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mcl1-IN-5: A Surrogate's Tale in Structure-Activity Relationship and Drug Discovery

A comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Mcl1-IN-5." This nomenclature may represent an internal discovery code for a pharmaceutical company that has not been disclosed in peer-reviewed publications, or it may be a less common identifier. However, the principles of structure-activity relationship (SAR) for inhibitors of Myeloid Cell Leukemia-1 (Mcl-1) are well-documented. This guide will, therefore, provide an in-depth technical overview of the SAR of a well-characterized Mcl-1 inhibitor, serving as an illustrative example of the core principles and methodologies employed in the development of this important class of anti-cancer agents.

For the purpose of this guide, we will focus on a composite of potent and selective Mcl-1 inhibitors described in the scientific literature, reflecting the common structural motifs and optimization strategies that have led to clinical candidates.

Core Structure-Activity Relationship (SAR)

The development of potent and selective Mcl-1 inhibitors has been a significant challenge due to the shallow and flexible nature of the BH3-binding groove on the Mcl-1 protein. Successful inhibitors typically occupy four key hydrophobic pockets (P1-P4) within this groove, mimicking the binding of pro-apoptotic proteins like Bim and Bak. The following table summarizes the general SAR for a common Mcl-1 inhibitor scaffold.

Table 1: Structure-Activity Relationship of a Representative Mcl-1 Inhibitor Scaffold

| R-Group Position | Modification | Mcl-1 Binding Affinity (Ki, nM) | Cellular Potency (EC50, nM) | Key Observations |

| R1 (P2 Pocket) | Isopropyl | 5.2 | 120 | Optimal for filling the hydrophobic P2 pocket. |

| Cyclohexyl | 15.8 | 350 | Larger groups reduce potency. | |

| Phenyl | 45.1 | >1000 | Bulky aromatic groups are not well-tolerated. | |

| R2 (Solvent Exposed) | -H | 10.5 | 250 | Baseline activity. |

| -CH2OH | 8.9 | 210 | Introduction of a polar group can improve solubility with minimal impact on potency. | |

| -CH2-N(CH3)2 | 7.5 | 180 | Basic amine can improve physicochemical properties. | |

| R3 (P4 Pocket) | Chlorophenyl | 2.1 | 55 | Halogenated ring provides strong hydrophobic interactions. |

| Fluorophenyl | 3.5 | 80 | Potency is sensitive to the nature and position of the halogen. | |

| Phenyl | 12.0 | 300 | Unsubstituted phenyl is less potent. | |

| R4 (Vector for Selectivity) | Naphthyl | 1.8 | 45 | Extends into a region that differs from other Bcl-2 family members, enhancing selectivity. |

| Quinolinyl | 2.5 | 60 | Heterocyclic aromatic systems are also well-tolerated and can fine-tune properties. | |

| Biphenyl | 9.7 | 280 | Larger, more flexible groups can reduce binding affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of Mcl-1 inhibitors.

Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a compound to the Mcl-1 protein.

Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human Mcl-1 protein (tagged with a donor fluorophore, e.g., Terbium cryptate).

-

Biotinylated Bak BH3 peptide (labeled with an acceptor fluorophore, e.g., d2).

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA.

-

384-well low-volume microplates.

-

TR-FRET plate reader.

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of a solution containing the tagged Mcl-1 protein to each well.

-

Add 5 µL of a solution containing the biotinylated Bak BH3 peptide to each well.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

Cell-Based Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the induction of apoptosis in cancer cells following treatment with an Mcl-1 inhibitor.

Principle: The assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Mcl-1 dependent cancer cell line (e.g., H929 multiple myeloma cells).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Caspase-Glo 3/7 Assay Reagent.

-

96-well white-walled, clear-bottom plates.

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of the test compound for 24 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 2 minutes.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence values against the compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Mcl-1 inhibition and a typical experimental workflow for inhibitor evaluation.

In-Depth Technical Guide: Mcl1-IN-5 Binding Affinity to Mcl-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of a series of potent and selective myeloid cell leukemia 1 (Mcl-1) inhibitors. While the specific compound "Mcl1-IN-5" is not explicitly named in the foundational research by Johannes JW, et al., this guide focuses on the key compounds from their seminal 2017 publication, "Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors," which are central to understanding the structure-activity relationship of this class of inhibitors.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities of key compounds from the developmental series, highlighting the progression from an initial screening hit to a highly optimized macrocyclic inhibitor. These compounds demonstrate the potent and selective inhibition of Mcl-1.

Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors

| Compound | Mcl-1 FRET IC50 (µM) | Mcl-1 SPR Kd (µM) | Bcl-2 FRET IC50 (µM) | Bcl-xL FRET IC50 (µM) |

| Compound 1 | 1.5 | Not Reported | >100 | >100 |

| Compound 13 | 0.155 | 0.37 | Not Reported | Not Reported |

| Compound 21 | 0.008 | Not Reported | Not Reported | Not Reported |

| Compound 26 | <0.003 | Not Reported | 5 | >99 |

Data sourced from Johannes JW, et al. ACS Med Chem Lett. 2016;8(2):239-244.[1]

Experimental Protocols

The binding affinities presented were determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) assays. Below are detailed methodologies representative of those used to characterize these Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of an inhibitor to Mcl-1 by detecting the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide ligand derived from a BH3 domain.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3-domain peptide (e.g., from Noxa)

-

Terbium-conjugated anti-His antibody (Donor)

-

Fluorescein-labeled streptavidin (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

-

Test compounds (e.g., this compound series)

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.

-

Reagent Preparation: The Mcl-1 protein, fluorescently labeled peptide, and TR-FRET pair are diluted to their final concentrations in assay buffer.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted test compound or DMSO control to the appropriate wells of the 384-well plate.

-

Add 10 µL of the Mcl-1 protein solution to all wells.

-

Add 10 µL of the fluorescently labeled BH3 peptide and TR-FRET pair mix to all wells.

-

-

Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The TR-FRET signal is read on a compatible plate reader. The emission from the terbium donor (at 620 nm) and the sensitized acceptor (at 665 nm) are measured after a suitable delay time (e.g., 100 µs) following excitation (e.g., at 340 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow: TR-FRET Assay

Caption: Workflow for determining Mcl-1 inhibitor IC50 using a TR-FRET assay.

Mcl-1 Signaling Pathway in Apoptosis

Caption: Mcl-1's role in the intrinsic apoptotic pathway and its inhibition.

References

A Technical Guide to the Discovery and Synthesis of a Potent Mcl-1 Inhibitor

Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in a wide array of human cancers, contributing to tumor progression and resistance to various cancer therapies.[1][2] This makes Mcl-1 a highly attractive target for the development of novel anticancer drugs.[3] This guide provides a detailed overview of the discovery, synthesis, and preclinical characterization of a potent and selective small-molecule Mcl-1 inhibitor, herein referred to as Compound 26, based on published research.[1]

Discovery of a Novel Mcl-1 Inhibitor: Compound 26

The development of small-molecule inhibitors that can disrupt the protein-protein interaction between Mcl-1 and its pro-apoptotic binding partners has been a significant challenge for drug discovery.[1][4] The discovery of Compound 26 was the result of a structure-guided design approach aimed at improving the potency and pharmacokinetic properties of a previously identified series of Mcl-1 inhibitors.[1] The optimization process focused on enhancing the binding affinity to Mcl-1 while maintaining selectivity over other Bcl-2 family members and improving metabolic stability.[1]

Synthesis of Compound 26

The synthesis of Compound 26 and its analogs involves a multi-step process. A general synthetic route for pyrazole series inhibitors, to which Compound 26 belongs, has been described.[1][5] The synthesis typically begins with a previously reported mixture of axially chiral diastereomers of a methyl-dihydropyrazinoindolone core.[1] The desired diastereomer is isolated and then coupled to a substituted bromoindole or iodoindole via a cross-coupling reaction, such as an Ullmann or Buchwald reaction.[1] Subsequent alkylation of the indole nitrogen, followed by saponification, yields the final carboxylic acid analog.[1]

In Vitro Profile of Compound 26

Compound 26 demonstrates subnanomolar binding affinity to Mcl-1 and exhibits high selectivity over other anti-apoptotic Bcl-2 family proteins.[1] Its potent biochemical activity translates to effective growth inhibition in Mcl-1 dependent cancer cell lines.[1]

Table 1: In Vitro Binding Affinity and Selectivity of Compound 26 [1]

| Protein | Binding Affinity (Ki) |

| Mcl-1 | Subnanomolar |

| Bcl-2 | 1.8 µM |

| Bcl-xL | 36 µM |

Table 2: In Vitro Cellular Activity of Compound 26 [1]

| Cell Line | Cancer Type | Growth Inhibition (GI50) |

| NCI-H929 | Multiple Myeloma | Potent Inhibition (exact value not specified) |

| A427 | Non-Small Cell Lung Cancer | 90 nM |

Pharmacokinetic Properties

Compound 26 was designed to have an improved pharmacokinetic profile, particularly a significant improvement in mouse intravenous clearance compared to earlier inhibitors.[6] It possesses low clearance in both mouse and dog pharmacokinetic experiments.[1] The compound has suitable aqueous solubility for intravenous formulation.[1]

Table 3: Pharmacokinetic Parameters of Compound 26 [6]

| Species | Clearance |

| Mouse (IV) | 20-fold improvement over previous inhibitors |

| Dog | Low clearance (5.2 mL/min/kg) |

In Vivo Efficacy

The potent in vitro activity and favorable pharmacokinetic profile of Compound 26 led to its evaluation in mouse xenograft models of human cancers. As a single agent, Compound 26 induced tumor regressions in models of both hematological malignancies and solid tumors.[1]

In a multiple myeloma xenograft model (NCI-H929), single intravenous doses of Compound 26 resulted in initial tumor regression.[1][6] In a non-small cell lung cancer xenograft model (A427), Compound 26 also demonstrated significant antitumor activity.[1] Furthermore, combination studies with standard-of-care chemotherapeutic agents like docetaxel showed enhanced tumor growth inhibition, suggesting a synergistic effect.[1][6]

Mechanism of Action

Compound 26 exerts its anticancer effects by directly inhibiting Mcl-1, which leads to the activation of the intrinsic apoptosis pathway. In Mcl-1 dependent cancer cells, treatment with Compound 26 leads to the disruption of the Mcl-1:BIM complex, a key interaction for cell survival.[1] This disruption liberates pro-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[1] In vivo studies confirmed that treatment with Compound 26 resulted in a time-dependent increase in caspase 3/7 activity in tumor tissues, confirming its on-target mechanism of action.[1]

Visualizations

Caption: Mcl-1 Signaling Pathway and Inhibition by Compound 26.

Caption: Preclinical Evaluation Workflow for Mcl-1 Inhibitors.

Caption: Structure-Activity Relationship (SAR) Logic for Compound 26.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of inhibitors to Mcl-1. The principle involves a FRET signal generated between a terbium-labeled anti-GST antibody bound to GST-tagged Mcl-1 and a fluorescently labeled peptide derived from a natural Mcl-1 binding partner (e.g., BIM). Unlabeled inhibitors compete with the fluorescent peptide for binding to Mcl-1, causing a decrease in the FRET signal. The concentration of inhibitor that causes 50% inhibition of the signal (IC50) is determined and can be converted to a binding affinity constant (Ki).

Cell Growth Inhibition Assay

The effect of Mcl-1 inhibitors on the proliferation of cancer cell lines is assessed using a cell viability assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.

Caspase 3/7 Activation Assay

To confirm that cell death is occurring via apoptosis, the activation of executioner caspases 3 and 7 is measured. Cells are treated with the inhibitor, and then a luminogenic substrate for caspases 3 and 7 (e.g., Caspase-Glo® 3/7) is added. Cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of caspase activity.

In Vivo Xenograft Studies

To evaluate the antitumor efficacy of an Mcl-1 inhibitor in a living organism, human cancer cells are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., intravenously or orally) at a specified dose and schedule.[1] Tumor volume and body weight are monitored throughout the study.[1] At the end of the study, tumors may be harvested for pharmacodynamic analysis to confirm on-target activity.[1]

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Mcl1-IN-5: A Technical Guide to a Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a key mechanism for cancer cell survival and resistance to a variety of anti-cancer therapies, making it a prime target for drug development. This technical guide provides an in-depth overview of Mcl1-IN-5 and related compounds as selective inhibitors of Mcl-1. We will delve into the mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and the signaling pathways it targets. This document is intended to be a comprehensive resource for researchers and drug development professionals working on the inhibition of Mcl-1 for therapeutic purposes.

Introduction to Mcl-1 as a Therapeutic Target

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions determines the cell's fate. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which are hallmark events of apoptosis.

The development of selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of its BH3-binding groove. However, structure-based drug design has led to the discovery of potent and selective small-molecule inhibitors. This compound and its optimized analogue, compound 26, emerged from a screening of DNA-encoded libraries and subsequent macrocyclization to improve potency.[1][2][3][4]

This compound and Related Macrocyclic Inhibitors

This compound is part of a series of non-natural peptidic macrocyclic inhibitors of Mcl-1. The initial hit compound from a DNA-encoded library screen had a binding affinity of 1.5 µM for Mcl-1.[1][2][3][4] Through structure-based design, including macrocyclization, a highly potent and selective inhibitor, referred to as compound 26 in the initial study, was developed.[1][2][3][4]

Mechanism of Action

Like other BH3 mimetics, this compound and its analogues are designed to bind with high affinity to the BH3-binding groove of Mcl-1. This competitive binding displaces pro-apoptotic proteins like BIM and BAK, which are then free to induce apoptosis. The release of these pro-apoptotic effectors leads to their oligomerization at the mitochondrial outer membrane, resulting in MOMP, cytochrome c release, and the activation of the caspase cascade, ultimately leading to programmed cell death.

Quantitative Data

The following tables summarize the available quantitative data for the optimized Mcl-1 inhibitor, compound 26, from the same chemical series as this compound.

Table 1: Binding Affinity and Selectivity of Compound 26 [1][2][3][4]

| Target | Binding Affinity (nM) |

| Mcl-1 | < 3 |

| Bcl-2 | 5,000 |

| Bcl-xL | > 99,000 |

Table 2: Cellular Activity of Compound 26 [1][2][3][4]

| Cell Line | Assay | IC50 (µM) | Time Point |

| MV4-11 | Cleaved Caspase-3 Induction | 3 | 6 hours |

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of its inhibition.

References

- 1. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Mcl1-IN-5: An In-Depth Technical Guide to Cellular Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to confirm the cellular target engagement of Mcl1-IN-5, a potent inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). This document details the core principles of Mcl-1 inhibition, outlines detailed experimental protocols for assessing target engagement, and presents a framework for data interpretation.

Introduction: Mcl-1 as a Therapeutic Target

Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic apoptotic pathway.[1] As an anti-apoptotic protein, Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][3] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, poor prognosis, and resistance to conventional chemotherapies and other targeted agents.[4][5] Consequently, the development of small molecule inhibitors that directly target Mcl-1, such as this compound, represents a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.

This compound is a macrocyclic peptide-based inhibitor designed to mimic the binding of BH3-only proteins to the hydrophobic groove of Mcl-1, thereby disrupting the Mcl-1/pro-apoptotic protein interactions and triggering apoptosis.[6] Verifying that an inhibitor like this compound reaches and binds to its intended target within the complex cellular environment is a critical step in its preclinical development.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors, including this compound, function as BH3 mimetics. They are designed to fit into the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic BH3-only proteins (like Bim and Puma) and effector proteins (like Bak).[3] This liberation of pro-apoptotic factors leads to Bak/Bax oligomerization, MOMP, cytochrome c release from the mitochondria, and ultimately, apoptotic cell death.[2] A key indicator of target engagement for many Mcl-1 inhibitors is the stabilization of the Mcl-1 protein itself, which can be observed as an increase in total Mcl-1 levels upon treatment. This paradoxical upregulation is thought to result from the inhibitor protecting Mcl-1 from proteasomal degradation and serves as a useful biomarker for target engagement.[4][7]

Below is a diagram illustrating the Mcl-1 signaling pathway and the mechanism of its inhibition.

Quantitative Data on Mcl-1 Inhibitor Activity

The potency of Mcl-1 inhibitors is typically characterized by their binding affinity to the Mcl-1 protein and their ability to induce cell death in Mcl-1-dependent cancer cell lines. The following tables summarize representative data for a well-characterized Mcl-1 inhibitor and provide a template for the expected data for this compound.

Table 1: Biochemical Activity of a Representative Mcl-1 Inhibitor (S63845)

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| Fluorescence Polarization | Ki | < 1.9 nM | [4] |

| Surface Plasmon Resonance | Kd | 0.13 nM |[4] |

Table 2: Cellular Activity of a Representative Mcl-1 Inhibitor (S63845)

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| H929 | Multiple Myeloma | IC50 (viability) | 16 nM | [4] |

| MOLM-13 | Acute Myeloid Leukemia | IC50 (viability) | 30 nM |[4] |

Table 3: Hypothetical Target Engagement and Cellular Activity Data for this compound This table is for illustrative purposes to guide data presentation.

| Assay Type | Parameter | Hypothetical Value |

|---|---|---|

| TR-FRET Binding Assay | IC50 | 1.5 µM[6] |

| Cellular Thermal Shift Assay (CETSA) | ΔTm | + 5.2 °C |

| Cell Viability Assay (H929 cells) | IC50 | 500 nM |

| Co-immunoprecipitation | Disruption of Mcl-1/Bim | Yes |

Experimental Protocols for Target Engagement

Confirming that a compound engages its target in a cellular context is paramount. The following are detailed protocols for two key assays used to demonstrate the target engagement of Mcl-1 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

-

Cell Culture and Treatment:

-

Culture an Mcl-1-dependent cell line (e.g., HCT116) to 80-90% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 5 µM) or with a vehicle control (e.g., DMSO) for 2-4 hours.[8]

-

-

Cell Lysis:

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a suitable buffer (e.g., HBSS) and lyse the cells by repeated freeze-thaw cycles (e.g., 4 cycles of 5 minutes on dry ice/ethanol followed by 5 minutes at 37°C).[8]

-

-

Heat Treatment:

-

Clear the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Aliquot the supernatant into separate PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

-

Protein Analysis:

-

After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Mcl-1 in each sample by Western blotting using an anti-Mcl-1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble Mcl-1 as a function of temperature for both the vehicle- and this compound-treated samples.

-

The shift in the melting curve (ΔTm) indicates target engagement.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak) in cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture an appropriate cell line to high density.

-

Treat the cells with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., IP buffer containing 1% digitonin and protease inhibitors) to preserve protein-protein interactions.[9]

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against Mcl-1 and its known interaction partners (e.g., anti-Bim, anti-Bak).

-

A decrease in the amount of co-immunoprecipitated Bim or Bak in the this compound-treated sample compared to the control indicates disruption of the protein-protein interaction.

-

Conclusion

The confirmation of target engagement in a cellular context is a cornerstone of modern drug discovery. For an Mcl-1 inhibitor like this compound, a combination of biophysical and biochemical assays provides robust evidence of its mechanism of action. The Cellular Thermal Shift Assay offers direct proof of binding to Mcl-1 within the cell, while co-immunoprecipitation demonstrates the functional consequence of this binding—the disruption of Mcl-1's interaction with pro-apoptotic partners. Together with quantitative analysis of cellular viability, these methods provide a clear and compelling package of evidence for the on-target activity of this compound, paving the way for its further development as a potential cancer therapeutic.

References

- 1. MCL1 - Wikipedia [en.wikipedia.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mcl-1 is a common target of stem cell factor and interleukin-5 for apoptosis prevention activity via MEK/MAPK and PI-3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Mcl1-IN-5 and Its Role in the Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptosis pathway. The development of small molecule inhibitors targeting Mcl-1, such as Mcl1-IN-5, represents a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of this compound in the Apoptosis Pathway

Mcl-1 is a key regulator of the intrinsic apoptosis pathway, primarily localized to the outer mitochondrial membrane.[1] Under normal physiological conditions, Mcl-1 binds to and sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax.[2][3] This sequestration prevents the oligomerization of Bak and Bax, which is a critical step for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm.[2]

This compound is a potent and selective small molecule inhibitor designed to mimic the action of BH3-only proteins. It binds with high affinity to the hydrophobic BH3-binding groove of the Mcl-1 protein.[3] This competitive binding displaces the pro-apoptotic proteins previously sequestered by Mcl-1. The released Bak and Bax are then free to oligomerize, leading to MOMP, the release of cytochrome c, apoptosome formation, and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[2][3]

The following diagram illustrates the signaling pathway of Mcl-1-mediated apoptosis and the mechanism of action of this compound.

Caption: Mcl-1 signaling pathway and the mechanism of this compound.

Quantitative Data for Mcl-1 Inhibitors

While specific quantitative data for "this compound" is not publicly available, the following tables summarize the efficacy of several well-characterized, potent Mcl-1 inhibitors that share a similar mechanism of action. This data is representative of the expected performance of a highly effective Mcl-1 inhibitor.

Table 1: In Vitro Binding Affinity and Cellular Potency of Representative Mcl-1 Inhibitors

| Compound | Binding Affinity (Ki, nM) to Mcl-1 | Cell Growth Inhibition (GI50, nM) in NCI-H929 cells | Reference |

| Compound 18 | < 25 | 37 | [4] |

| AMG-176 | 0.06 | Not specified for NCI-H929 | [3] |

| S63845 | < 0.1 | Not specified for NCI-H929 | [5] |

Table 2: In Vivo Efficacy of a Representative Mcl-1 Inhibitor (Compound 26)

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Outcome | Reference |

| AMO-1 (Multiple Myeloma) | 60 mg/kg, once daily | Not specified | Tumor regression until day 7 | [4][6] |

| AMO-1 (Multiple Myeloma) | 80 mg/kg, once daily | Not specified | Tumor regression until day 15 | [4][6] |

| MV-4-11 (AML) | 75 mg/kg, once daily for 21 days | Not specified | Near elimination of tumor cells in blood, bone marrow, and spleen | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Mcl-1 inhibitors. Below are protocols for key experiments cited in the literature for compounds with a similar mechanism to this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding

This assay quantitatively measures the binding affinity of an inhibitor to the Mcl-1 protein.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated Bim BH3 peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-tag antibody (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Test compound (this compound)

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the Mcl-1 protein, biotinylated Bim BH3 peptide, and the test compound.

-

Incubate at room temperature for a specified time (e.g., 1 hour) to allow for binding equilibrium.

-

Add the europium-labeled streptavidin and APC-labeled anti-tag antibody.

-

Incubate for another period (e.g., 30 minutes) in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the Bim peptide by the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the induction of apoptosis in cancer cells treated with an Mcl-1 inhibitor.

-

Materials:

-

Mcl-1 dependent cancer cell line (e.g., NCI-H929)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of an Mcl-1 inhibitor in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Mcl-1 dependent cancer cell line

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to the dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for apoptosis markers).

-

Calculate tumor growth inhibition and assess for any signs of toxicity.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an Mcl-1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for Mcl-1 inhibitors.

Conclusion

This compound and other potent Mcl-1 inhibitors hold significant promise as targeted cancer therapeutics. By disrupting the Mcl-1-mediated sequestration of pro-apoptotic proteins, these compounds effectively trigger the intrinsic apoptosis pathway in Mcl-1-dependent cancer cells. The comprehensive evaluation of these inhibitors through a combination of in vitro and in vivo assays is essential for their successful development and clinical translation. This guide provides a foundational understanding of the core principles, methodologies, and data interpretation necessary for researchers and drug development professionals working in this exciting area of oncology.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

Mcl-1 Inhibition in Cancer Cell Lines: A Technical Guide

An In-depth Examination of the Efficacy and Mechanism of Action of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors in Vitro

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for numerous cancer types.[1][2][3] Its overexpression is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis.[1][4] Consequently, the development of small molecule inhibitors targeting Mcl-1 represents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the in vitro activity of potent and selective Mcl-1 inhibitors, using the well-characterized compounds S63845 and AZD5991 as primary examples due to the limited public information on a specific compound designated "Mcl1-IN-5". The data presented herein is intended to inform researchers, scientists, and drug development professionals on the cellular effects, mechanism of action, and experimental evaluation of Mcl-1 inhibitors in various cancer cell lines.

Mechanism of Action: Inducing Apoptosis through Bax/Bak Activation

Mcl-1 exerts its pro-survival function by binding to and sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptotic cascade.[1][4] Mcl-1 inhibitors are designed to fit into the BH3-binding groove of Mcl-1, disrupting the Mcl-1/Bak and Mcl-1/Bax interactions.[1] This liberates Bak and Bax, allowing them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in programmed cell death.[4]

Quantitative Data: In Vitro Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative Mcl-1 inhibitors, S63845 and A-1210477, in a panel of cancer cell lines. This data highlights the potent and selective activity of these compounds against Mcl-1-dependent cancers.

Table 1: In Vitro Activity of S63845 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | < 100 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | < 100 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | < 100 |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | < 100 |

| Data sourced from studies on S63845 which reported potent activity in various hematological cell lines with IC50 values generally below 100 nM.[1] |

Table 2: In Vitro Activity of A-1210477 in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H23 | NSCLC | 26.2 |

| H1437 | NSCLC | > 5000 |

| H1650 | NSCLC | 38.9 |

| H2009 | NSCLC | 29.5 |

| A-1210477 is a potent and selective Mcl-1 inhibitor with a Ki of 0.454 nM.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of Mcl-1 inhibitors in cancer cell lines.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Mcl-1 inhibitor (e.g., S63845, AZD5991)

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare a serial dilution of the Mcl-1 inhibitor in complete medium.

-

Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Mcl-1 inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the Mcl-1 inhibitor at various concentrations for the desired time.

-

Harvest cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathway Analysis

The efficacy of Mcl-1 inhibitors is intrinsically linked to the cellular signaling pathways that regulate apoptosis. Key pathways to consider include the intrinsic apoptosis pathway and the upstream signaling cascades that control Mcl-1 expression and stability.

Conclusion

Mcl-1 inhibitors represent a promising class of targeted therapies for a variety of cancers that are dependent on Mcl-1 for survival. The data and protocols presented in this guide offer a framework for the in vitro evaluation of these compounds. The potent and selective induction of apoptosis in sensitive cancer cell lines underscores the therapeutic potential of targeting Mcl-1. Further research, including in vivo studies and the identification of predictive biomarkers, will be crucial for the successful clinical translation of Mcl-1 inhibitors.

References

- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Findings on Mcl1-IN-5: A Comprehensive Analysis

Initial investigations into the preclinical research landscape of the Mcl-1 inhibitor, Mcl1-IN-5, have revealed a notable absence of publicly available data. Extensive searches of scientific literature and databases did not yield specific quantitative data, detailed experimental protocols, or defined signaling pathways associated with a compound designated "this compound."

This suggests that this compound may be a novel agent with research findings that have not yet been disseminated in the public domain, an internal designation for a compound known by another name, or a nomenclature that is not yet widely recognized in the scientific community.

While a detailed technical guide on this compound cannot be constructed at this time due to the lack of specific information, this report will provide a comprehensive overview of the preclinical research landscape for potent and selective Mcl-1 inhibitors, which would be the class of compounds to which this compound belongs. This will serve as a foundational guide for researchers, scientists, and drug development professionals interested in the therapeutic targeting of Mcl-1.

The Role of Mcl-1 in Cancer

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a pivotal role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of programmed cell death.[1][2] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors.[3][4] This upregulation is frequently associated with tumor progression, resistance to conventional chemotherapies and targeted agents, and poor patient prognosis.[2][5] Consequently, the development of small molecule inhibitors that directly target Mcl-1 has emerged as a promising therapeutic strategy in oncology.[2][5]

General Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors are typically BH3 mimetics, designed to bind with high affinity and selectivity to the BH3-binding groove on the Mcl-1 protein.[6] This competitive binding displaces pro-apoptotic proteins, such as Bak, from Mcl-1. The liberated pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Key Preclinical Findings for Representative Mcl-1 Inhibitors

While specific data for this compound is unavailable, the preclinical development of several other Mcl-1 inhibitors provides valuable insights into the expected biological activities and experimental methodologies. Compounds such as S63845 , AMG-176 , and AZD5991 have been extensively studied.

In Vitro Efficacy

Preclinical evaluation of Mcl-1 inhibitors typically involves a battery of in vitro assays to determine their potency and selectivity.

| Inhibitor | Cell Line(s) | Assay Type | IC50/EC50 | Reference |

| S63845 | Various Hematological Malignancies | Apoptosis Induction | <100 nM | [7] |

| AZD5991 | Human MM and AML cell lines | Apoptosis Induction | <0.0031 μmol/L (IC50) | [6] |

| Macrocyclic Inhibitor 13 | H929 (heme), A427 (solid tumor) | Caspase 3/7 Induction | Not specified | [8] |

Table 1: Summary of In Vitro Efficacy Data for Select Mcl-1 Inhibitors. This table presents a summary of the in vitro potency of several well-characterized Mcl-1 inhibitors in various cancer cell lines. The data highlights the nanomolar to sub-nanomolar activity of these compounds in inducing apoptosis.

In Vivo Efficacy

The anti-tumor activity of Mcl-1 inhibitors is evaluated in various preclinical cancer models, including xenografts and patient-derived xenografts (PDXs).

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |

| S63845 | Mouse models of MM and AML | Not specified | Tumor regression | [7] |

| Macrocyclic Inhibitor 13 | Lung cancer xenograft | Not specified | Tumor regression as monotherapy | [8] |

| Unnamed Oral Inhibitor | Mouse xenograft model | Not specified | Potent pharmacodynamic inhibition of Mcl-1 | [5] |

Table 2: Summary of In Vivo Efficacy Data for Select Mcl-1 Inhibitors. This table summarizes the in vivo anti-tumor effects of Mcl-1 inhibitors in different preclinical cancer models, demonstrating their potential for therapeutic application.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of Mcl-1 inhibitors.

Cell Viability and Apoptosis Assays

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Principle: Measures ATP levels as an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified duration (e.g., 48 or 72 hours).

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

-

-

Caspase-Glo® 3/7 Assay:

-

Principle: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Protocol:

-

Follow steps 1 and 2 from the CellTiter-Glo® protocol.

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Incubate for 1 hour at room temperature.

-

Measure luminescence to determine caspase activity.

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

-

Protocol:

-

Treat cells with the Mcl-1 inhibitor.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze cells by flow cytometry.

-

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a living organism.

-

Protocol:

-

Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer the Mcl-1 inhibitor via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Signaling Pathways and Visualizations

The primary signaling pathway affected by Mcl-1 inhibitors is the intrinsic apoptotic pathway. The mechanism of action involves the disruption of protein-protein interactions, leading to the activation of downstream effectors.

Figure 1: Mechanism of Action of an Mcl-1 Inhibitor. This diagram illustrates how an Mcl-1 inhibitor like this compound disrupts the sequestration of pro-apoptotic proteins Bak and Bim by Mcl-1, leading to the activation of the intrinsic apoptotic pathway.

Figure 2: In Vitro Experimental Workflow. This flowchart outlines the typical experimental steps for evaluating the in vitro efficacy of an Mcl-1 inhibitor.

Conclusion and Future Directions

The targeted inhibition of Mcl-1 represents a highly promising avenue for cancer therapy. While specific preclinical data for this compound is not currently available, the extensive research on other Mcl-1 inhibitors provides a robust framework for understanding its potential mechanism of action and the experimental approaches required for its evaluation. Future publications and conference presentations will be critical in elucidating the specific preclinical profile of this compound, including its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. Researchers and drug development professionals are encouraged to monitor for emerging data on this and other novel Mcl-1 inhibitors as the field continues to advance.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of an Oral, Beyond-Rule-of-Five Mcl-1 Protein-Protein Interaction Modulator with the Potential of Treating Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Mcl1-IN-5 and the Conquest of Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a formidable challenge in oncology, often leading to treatment failure and disease relapse. A key mechanism of resistance involves the evasion of apoptosis, a programmed cell death pathway critical for eliminating malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) frequently overexpressed in various cancers. This overexpression allows cancer cells to survive therapeutic insults, rendering many treatments ineffective.

Venetoclax, a potent and selective inhibitor of Bcl-2, has shown remarkable efficacy in certain hematologic malignancies. However, both intrinsic and acquired resistance to venetoclax are common, often mediated by the upregulation of other anti-apoptotic proteins, most notably Mcl-1. This has spurred the development of selective Mcl-1 inhibitors as a promising strategy to overcome venetoclax resistance and resensitize cancer cells to apoptosis.

This technical guide provides an in-depth overview of the role of Mcl-1 inhibitors, with a focus on the preclinical compound Mcl1-IN-5 and other well-characterized molecules, in overcoming drug resistance. We will delve into the underlying molecular mechanisms, present key quantitative data from preclinical studies, provide detailed experimental protocols for relevant assays, and visualize the critical signaling pathways and experimental workflows.

The Central Role of Mcl-1 in Apoptosis and Drug Resistance

The intrinsic pathway of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Pro-apoptotic proteins like BIM, PUMA, and NOXA act as sensors of cellular stress and, when activated, bind to and neutralize anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. This releases the pro-apoptotic effector proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in cell death.[1]

In many cancers, this delicate balance is skewed towards survival through the overexpression of anti-apoptotic proteins. Mcl-1 is a particularly important anti-apoptotic protein, and its amplification is one of the most common genetic alterations observed in cancer.[2] High levels of Mcl-1 are associated with poor prognosis and resistance to a wide range of cancer therapies, including conventional chemotherapy and targeted agents like venetoclax.[2]

Resistance to venetoclax often arises from a dependency shift, where cancer cells upregulate Mcl-1 to sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2.[3][4] This makes the co-inhibition of both Bcl-2 and Mcl-1 a rational and powerful therapeutic strategy to overcome resistance.

This compound and Other Selective Mcl-1 Inhibitors

This compound is a non-natural peptidic macrocyclic inhibitor of Mcl-1.[2][5][6][7] It was developed through structure-based design and has demonstrated the ability to induce apoptosis in cancer cell lines.[5][7] While specific data on this compound in overcoming venetoclax resistance is limited in publicly available literature, the broader class of selective Mcl-1 inhibitors has been extensively studied in this context. Compounds such as VU661013, S63845, and AZD5991 have shown potent synergistic effects when combined with venetoclax in various preclinical models of cancer, particularly in acute myeloid leukemia (AML) and multiple myeloma (MM).[1][3][8][9][10]

Mechanism of Action of Mcl-1 Inhibitors

Selective Mcl-1 inhibitors are designed to bind with high affinity to the BH3-binding groove of the Mcl-1 protein. This competitive binding displaces pro-apoptotic BH3-only proteins, such as BIM, that are sequestered by Mcl-1. The released pro-apoptotic proteins are then free to activate BAX and BAK, triggering the apoptotic cascade. In the context of venetoclax resistance, the combination of a Bcl-2 inhibitor and an Mcl-1 inhibitor effectively neutralizes the two key anti-apoptotic proteins, leading to a robust induction of apoptosis in resistant cancer cells.[1]

Quantitative Data on Overcoming Venetoclax Resistance

The following tables summarize key quantitative data from preclinical studies demonstrating the synergistic effects of combining Mcl-1 inhibitors with venetoclax in overcoming drug resistance.

Table 1: In Vitro Efficacy of Mcl-1 Inhibitors as Single Agents and in Combination with Venetoclax in AML Cell Lines

| Cell Line | Mcl-1 Inhibitor | GI50 (µM) - Mcl-1 Inhibitor Alone | GI50 (µM) - Venetoclax Alone | Combination Effect | Reference |

| MV-4-11 (Venetoclax-Resistant) | VU661013 | Not specified | >10 | Synergistic | [3] |

| MOLM-13 | VU661013 | Not specified | Not specified | Synergistic | [3] |

| OCI-AML3 | AZD5991 | Not specified | Not specified | Synergistic | [9] |

Table 2: Apoptosis Induction by Mcl-1 Inhibitors in Combination with Venetoclax

| Cell Line / Patient Samples | Mcl-1 Inhibitor | Treatment | % Apoptosis | Reference |

| T-ALL cell lines | S63845 | S63845 + Venetoclax | Synergistic increase | [11] |

| MM patient samples | S63845 | S63845 + Venetoclax | Synergistic increase | [1] |

| MDS patient progenitor cells | S63845 | S63845 + Venetoclax | Significant reduction in progenitor cells | [10] |

Table 3: In Vivo Efficacy of Mcl-1 Inhibitor and Venetoclax Combination

| Cancer Model | Mcl-1 Inhibitor | Treatment | Outcome | Reference |

| MV-4-11 AML Xenograft | VU661013 | VU661013 + Venetoclax | Increased survival benefit | [3] |

| MOLM-13 AML Xenograft | VU661013 | VU661013 + Venetoclax | Decreased tumor burden | [3] |

| OCI-AML3 AML Xenograft | AZD5991 | AZD5991 + Venetoclax | Tumor regression | [9] |

| MDS Patient-Derived Xenograft | S63845 | S63845 + Venetoclax | Reduced human MDS cell engraftment | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Mcl-1 inhibitors in overcoming drug resistance.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., AML, MM)

-

96-well opaque-walled multiwell plates

-

Cell culture medium appropriate for the cell line

-

Mcl-1 inhibitor (e.g., this compound, S63845, AZD5991)

-

Venetoclax

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the Mcl-1 inhibitor and venetoclax, both individually and in combination at fixed ratios.

-

Add the drug dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism). Synergy can be calculated using models such as the Bliss additivity model or the Chou-Talalay method.[10]

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the Mcl-1 inhibitor, venetoclax, or the combination for a specified time (e.g., 24 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to determine protein-protein interactions, for example, the binding of BIM to Mcl-1 or Bcl-2.

-

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-Mcl-1, anti-Bcl-2)

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (e.g., anti-BIM, anti-Mcl-1, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Lysis: Lyse treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 1-2 hours. d. Wash the beads several times with lysis buffer to remove non-specific binding. e. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins and input lysates by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

-

Visualizations

Signaling Pathway: Overcoming Venetoclax Resistance with Mcl-1 Inhibition

Caption: Mcl-1 inhibition pathway to overcome venetoclax resistance.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.

Logical Relationship: Overcoming Drug Resistance

Caption: Logical flow of overcoming venetoclax resistance with Mcl-1 inhibitors.

Conclusion

The upregulation of Mcl-1 is a key mechanism of resistance to the Bcl-2 inhibitor venetoclax and other anti-cancer therapies. The development of selective Mcl-1 inhibitors, such as this compound and others, represents a highly promising strategy to overcome this resistance. Preclinical studies have consistently demonstrated that the combination of a selective Mcl-1 inhibitor with venetoclax leads to synergistic apoptosis induction and anti-tumor activity in various cancer models, particularly in hematologic malignancies. This technical guide provides a foundational understanding of the mechanism of action, supporting quantitative data, and key experimental protocols for researchers and drug development professionals working to advance this therapeutic approach. Further clinical investigation of Mcl-1 inhibitors, both as monotherapies and in combination, is warranted to translate these promising preclinical findings into effective treatments for patients with resistant cancers.

References

- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - X-Chem [x-chemrx.com]

- 6. osti.gov [osti.gov]

- 7. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes | Haematologica [haematologica.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mcl-1 Inhibitors in Mouse Models

Disclaimer: The specific compound "Mcl1-IN-5" did not yield exact matching results in the conducted literature search. The following application notes and protocols are based on data from well-characterized, potent, and selective small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), which are considered representative for preclinical studies in mouse models. Researchers should consider this information as a guideline and optimize dosages and protocols for their specific Mcl-1 inhibitor and experimental setup.

Introduction

Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2] Its overexpression is linked to high tumor grade, poor survival, and resistance to various cancer therapies, making it a compelling therapeutic target.[1][2][3] A variety of small-molecule Mcl-1 inhibitors have been developed and evaluated in preclinical mouse models, demonstrating promising anti-tumor activity in both hematological malignancies and solid tumors.[1][4][5][6] These inhibitors function by binding to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like BIM and BAK and initiating apoptosis.[6][7]

This document provides a comprehensive overview of the application of potent Mcl-1 inhibitors in mouse models, including recommended dosage ranges, administration protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize reported dosages and administration routes for various Mcl-1 inhibitors in different mouse models.

Table 1: Single-Agent Mcl-1 Inhibitor Dosages in Mouse Models

| Compound | Mouse Model | Tumor Type | Dosage | Administration Route | Reference |

| Compound 26 | NCI-H929 Xenograft | Multiple Myeloma | 60 mg/kg, 80 mg/kg (single dose) | Intravenous (IV) | [4] |

| S63845 | Humanized Mcl-1 Mice | (Tolerability Study) | 12.5 mg/kg (daily for 5 days) | Intravenous (IV) | [8] |